molecular formula C18H17N3O2 B2607639 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 891113-31-8

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2607639
CAS No.: 891113-31-8
M. Wt: 307.353
InChI Key: UROKYIBGXHDYHM-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic compound of significant interest in medicinal chemistry research due to its incorporation of the 1,3,4-oxadiazole pharmacophore. The 1,3,4-oxadiazole ring system is a well-known heterocyclic scaffold with demonstrated potential in anticancer and antimicrobial agent development . Researchers are particularly interested in this scaffold for its ability to act as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic properties in drug candidates . In oncology research, 1,3,4-oxadiazole derivatives have been investigated as inhibitors for a variety of biological targets implicated in cancer cell proliferation. These include key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural motif is also present in kinase inhibitor libraries used for probing bacterial targets, suggesting a broader application in infectious disease research . Specifically, related compounds containing the 1,3,4-oxadiazole core have been evaluated as inhibitors in studies targeting Staphylococcus aureus, indicating potential pathways for antimicrobial development . This compound provides researchers with a valuable chemical tool for exploring these mechanisms of action and for conducting structure-activity relationship (SAR) studies to develop new therapeutic agents.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-8-9-15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROKYIBGXHDYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the corresponding hydrazide. This hydrazide is then cyclized to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with 2-methylbenzoyl chloride under suitable reaction conditions .

Chemical Reactions Analysis

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in microbial cells, leading to inhibition of essential biological processes and resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The compound shares its 1,3,4-oxadiazole core with several analogs, but variations in substituents critically influence its physicochemical and biological behavior. Key structural analogs include:

Compound Name (Reference) Oxadiazole Substituent Amide Substituent Key Features
Target Compound 2,4-Dimethylphenyl 2-Methylbenzamide Lipophilic methyl groups enhance stability and membrane permeability
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide (4-F1374-0808) 4-Chlorophenyl 2-Methylbenzamide Chlorine atom increases electronegativity, potentially enhancing target binding
N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide (6-F2518-0248) 2,4-Dimethylphenyl 2,6-Difluorobenzamide Fluorine atoms improve metabolic stability and bioavailability
3-Butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (8-F2518-0218) 2,4-Dimethylphenyl 3-Butoxybenzamide Bulky butoxy group may influence steric interactions with target proteins

Key Observations :

  • The 2,4-dimethylphenyl group on the oxadiazole ring is associated with enhanced lipophilicity, as seen in compounds 6-F2518-0248 and 8-F2518-0218 .
  • Substitutions on the benzamide moiety (e.g., fluorine, butoxy) modulate electronic and steric properties, affecting binding affinity and pharmacokinetics .

Physicochemical Properties

  • Melting Points : Oxadiazole derivatives with methyl/chloro substituents (e.g., compounds in ) exhibit melting points between 134–178°C, suggesting moderate thermal stability .
  • Molecular Weight : The target compound’s molecular formula (C₁₉H₁₉N₃O₂) yields a molecular weight of ~321.4 g/mol, comparable to analogs like 4-F1374-0808 (C₁₇H₁₄ClN₃O₂, ~339.8 g/mol) .
  • Spectral Data : IR and NMR spectra of similar compounds (e.g., ) confirm oxadiazole ring vibrations (IR: 1600–1650 cm⁻¹) and methyl group signals (¹H-NMR: δ 2.2–2.5 ppm) .
Kinase Inhibition

Compounds with the 2,4-dimethylphenyl-oxadiazole scaffold (e.g., 6-F2518-0248 and 8-F2518-0218) are reported as kinase inhibitors, suggesting the target compound may share this activity. Fluorine or butoxy substituents enhance selectivity for specific kinase domains .

Cytotoxicity

In , N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) demonstrated potent cytotoxicity against leukemia and breast cancer cell lines (GP values: 18.22–46.82) . The absence of an amine group in the target compound may reduce cytotoxicity but improve specificity for non-cancer targets.

Antimicrobial Potential

Compounds with sulfur-containing substituents (e.g., thiadiazoles in ) show antibacterial activity, but the target compound’s benzamide group may prioritize eukaryotic over prokaryotic targets .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring and a methylbenzamide moiety. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 284.31 g/mol. The presence of the oxadiazole ring is significant due to its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms include:

  • Inhibition of Kinase Activity : Some oxadiazole derivatives have been found to inhibit specific kinases involved in cancer progression, such as ABL1 and SRC kinases .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at different phases, leading to reduced tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives of oxadiazoles possess broad-spectrum antimicrobial effects against bacteria and fungi. The proposed mechanisms include:

  • Disruption of Cell Membranes : Oxadiazoles may interact with microbial cell membranes, compromising their integrity and leading to cell death.
  • Inhibition of Metabolic Pathways : These compounds can interfere with essential metabolic pathways in microorganisms, further enhancing their antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Targeting Enzymatic Activity : The oxadiazole ring can bind to specific enzymes or receptors, modulating their activity.
  • Inducing Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Research Findings and Case Studies

A review of recent literature highlights various studies focusing on the biological activity of oxadiazole derivatives:

StudyFindings
Demonstrated anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range.
Showed selective inhibition of ABL1 kinase with significant effects on cell viability in leukemia models.
Reported broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) against several pathogens.

Q & A

Q. What are the established synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, and what key intermediates are involved?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of a hydrazide intermediate from 2,4-dimethylbenzoic acid via esterification and hydrazination .
  • Step 2 : Cyclization with cyanogen bromide to generate the 1,3,4-oxadiazole ring .
  • Step 3 : Coupling the oxadiazole amine with 2-methylbenzoyl chloride in a base (e.g., sodium hydride) under anhydrous conditions (e.g., THF) to form the final benzamide . Critical intermediates include 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and activated acyl chloride derivatives.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Methodological validation includes:

  • Chromatography : HPLC or TLC to confirm reaction completion and purity .
  • Spectroscopy : 1^1H/13^{13}C NMR to verify substituent positions and absence of side products. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct singlets or doublets .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .

Q. What are the primary biological activities reported for this compound?

  • Enzyme Inhibition : Demonstrated as a kinase inhibitor in Staphylococcus aureus studies, targeting bacillithiol transferase BstA .
  • Antitumor Potential : Analogous oxadiazole derivatives show cytotoxic activity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines, suggesting possible applications in oncology .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Key parameters for optimization:

  • Solvent Selection : Anhydrous THF or DMF enhances coupling efficiency .
  • Temperature Control : Cyclization steps often require reflux (e.g., 90°C for hydrazide conversion) .
  • Catalyst Use : Bases like NaH or pyridine improve acylation kinetics . Yield improvements (e.g., from 65% to >80%) are achievable via iterative pH adjustments during precipitation .

Q. What structural modifications enhance the compound’s bioactivity, and how are these changes validated?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) on the benzamide ring can boost enzyme affinity .
  • Biological Validation : Dose-response assays (e.g., IC50_{50} determination) and molecular docking studies correlate structural changes with activity . For example, fluorinated analogs in showed enhanced Rho kinase inhibition due to improved hydrophobic interactions.

Q. How do researchers address discrepancies in biological activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and control compounds .
  • Data Normalization : Report growth percentages (GP) or inhibition rates relative to reference standards .
  • Meta-Analysis : Compare results with structurally similar compounds, such as N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, to identify trends .

Q. What advanced techniques are used to study the compound’s mechanism of action in enzyme inhibition?

  • X-ray Crystallography : Resolve binding modes in enzyme active sites (e.g., BstA-thiol transferase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} shifts to identify competitive/non-competitive inhibition .

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